molecular formula C20H29BO6 B1397937 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1093643-64-1

3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1397937
CAS No.: 1093643-64-1
M. Wt: 376.3 g/mol
InChI Key: IRDXKSHNMMCQON-UHFFFAOYSA-N
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Description

3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with an oxan-2-yloxyethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common approach is to start with a benzaldehyde derivative, which undergoes a series of reactions including etherification and borylation.

    Etherification: The initial step involves the introduction of the oxan-2-yloxyethoxy group through an etherification reaction. This can be achieved by reacting the benzaldehyde derivative with oxan-2-yloxyethanol under acidic or basic conditions.

    Borylation: The next step involves the introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This is typically done using a palladium-catalyzed borylation reaction, where the benzaldehyde derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boryl group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalyst, bis(pinacolato)diboron, aryl or vinyl halides, basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Biaryl or styrene derivatives.

Scientific Research Applications

3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the boryl group can participate in cross-coupling reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an oxan-2-yloxyethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This combination of functional groups imparts distinct reactivity and structural properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[2-(oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)18-15(14-22)8-7-9-16(18)23-12-13-25-17-10-5-6-11-24-17/h7-9,14,17H,5-6,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDXKSHNMMCQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCOC3CCCCO3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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